molecular formula C11H22N2O B12097380 Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide

Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide

カタログ番号: B12097380
分子量: 198.31 g/mol
InChIキー: MDBCHNJDGRACES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 準備方法

    • Tranexamic acid can be synthesized through various routes. One common method involves the reaction of cyclohexanone with hydroxylamine to form trans-4-(aminomethyl)cyclohexanone. Subsequent treatment with hydrochloric acid yields the desired compound.
    • Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
  • 化学反応の分析

    • Tranexamic acid undergoes several types of reactions:

        Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.

        Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

        Substitution: Tranexamic acid can undergo nucleophilic substitution reactions.

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia).
    • Major products depend on the specific reaction conditions but may include derivatives with modified functional groups.
  • 科学的研究の応用

      Medicine: Tranexamic acid is widely used to prevent excessive bleeding during surgeries, trauma, and dental procedures. It stabilizes blood clots by inhibiting fibrinolysis.

      Hematology: It is employed in treating bleeding disorders such as hemophilia and menorrhagia.

      Dermatology: Tranexamic acid is used topically to reduce hyperpigmentation and melasma.

      Cosmetic Dermatology: It has gained popularity in skincare products for its skin-brightening effects.

      Research: Scientists study its role in cancer therapy, traumatic brain injury, and other conditions.

  • 作用機序

    • Tranexamic acid competitively inhibits plasminogen activation, preventing the conversion of plasminogen to plasmin. Plasmin is responsible for fibrinolysis, so inhibiting it helps maintain clot stability.
    • It binds to lysine-binding sites on plasminogen, preventing its activation and subsequent fibrin degradation.
  • 類似化合物との比較

    • Tranexamic acid is unique due to its specific mechanism of action and its well-established safety profile.
    • Similar compounds include aminocaproic acid (ε-aminocaproic acid) and aprotinin, both of which also inhibit fibrinolysis but have different chemical structures.

    特性

    分子式

    C11H22N2O

    分子量

    198.31 g/mol

    IUPAC名

    4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide

    InChI

    InChI=1S/C11H22N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h8-10H,3-7,12H2,1-2H3,(H,13,14)

    InChIキー

    MDBCHNJDGRACES-UHFFFAOYSA-N

    正規SMILES

    CC(C)NC(=O)C1CCC(CC1)CN

    製品の起源

    United States

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。